![molecular formula C4H9ClF3NS B6606987 (2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride CAS No. 2703736-22-3](/img/structure/B6606987.png)
(2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is a trifluoromethylated amine compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a sulfur atom, which is further connected to a propan-2-amine structure. The presence of the trifluoromethyl group significantly influences the compound's reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One common method uses trifluoromethanesulfonic acid (CF3SO2OH) or sodium trifluoromethanesulfonate (CF3SO2Na) as the trifluoromethylating agent. The reaction is usually carried out under mild conditions to ensure good functional group tolerance and high yield.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch processes. These methods aim to optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of the compound can yield corresponding sulfones or sulfoxides.
Reduction: Reduction reactions can produce the corresponding amine or amide derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
(2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways.
Medicine: The compound's unique properties make it a candidate for drug development, particularly in the design of new therapeutic agents with enhanced metabolic stability and lipophilicity.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its trifluoromethyl group's ability to improve product performance.
Wirkmechanismus
The mechanism by which (2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, contributing to its efficacy.
Vergleich Mit ähnlichen Verbindungen
(2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
(2R)-1-[(Methyl)sulfanyl]propan-2-amine hydrochloride: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
(2R)-1-[(Ethyl)sulfanyl]propan-2-amine hydrochloride: Contains an ethyl group instead of a trifluoromethyl group, leading to variations in chemical behavior.
(2R)-1-[(Propyl)sulfanyl]propan-2-amine hydrochloride: Features a propyl group, which affects the compound's physical and chemical properties.
These comparisons highlight the unique characteristics of this compound and its potential advantages in various applications.
Eigenschaften
IUPAC Name |
(2R)-1-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZDVFVYYMTMV-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride,Mixtureofdiastereomers](/img/structure/B6606922.png)
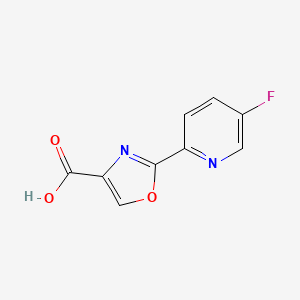
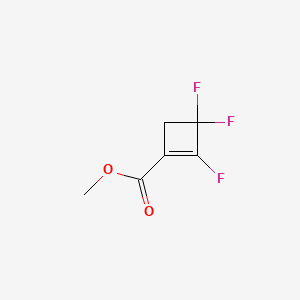
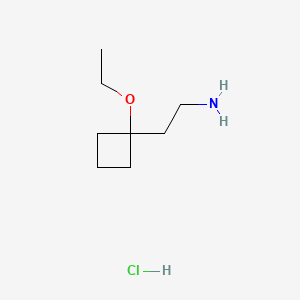
![2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6606948.png)
![6-methanesulfonylthieno[3,2-b]pyridine](/img/structure/B6606953.png)
![2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid](/img/structure/B6606969.png)
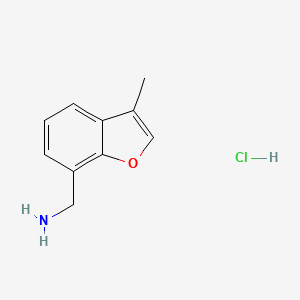
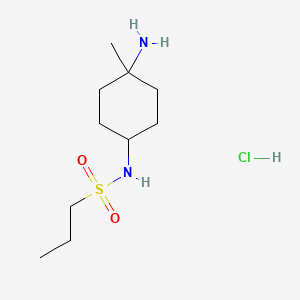
![2-{3-azabicyclo[3.1.0]hexan-6-yl}-1H-indole](/img/structure/B6606994.png)
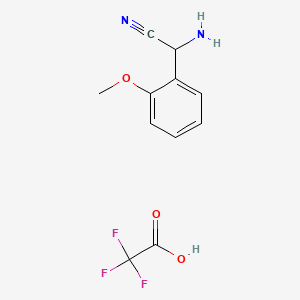

![[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride](/img/structure/B6607027.png)
![tert-butyl (3S)-3-[(chlorosulfonyl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B6607033.png)
